

Glasdegib drug-drug interactions with CYP3A inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Glasdegib

CAS No.: 1095173-27-5

Cat. No.: S001731

[Get Quote](#)

Glasdegib's Key CYP3A4 Interactions at a Glance

The following table summarizes the primary types of CYP3A4-based drug interactions with **Glasdegib**, their clinical impact, and recommended management strategies.

Interacting Drug Type	Clinical Impact on Glasdegib	Recommended Management
Strong CYP3A4 Inhibitors (e.g., Ketoconazole, Posaconazole)	Increase glasdegib plasma concentrations. -> Increases risk of adverse reactions, including QTc interval prolongation [1].	• Consider alternative therapies that are not strong CYP3A4 inhibitors. • Monitor patients for increased risk of adverse reactions, including QTc prolongation [1].
Strong CYP3A4 Inducers (e.g., Rifampin, Carbamazepine)	Decrease glasdegib plasma concentrations. -> May reduce efficacy [1].	• Avoid co-administration [1].
Moderate CYP3A4 Inducers (e.g., Efavirenz)	Decrease glasdegib plasma concentrations [2]. -> May reduce efficacy [1].	• Avoid co-administration if possible. • If unavoidable, increase the Glasdegib dose from 100 mg to 200 mg once daily. Resume original dose 7 days after discontinuation of the moderate inducer [1] [2].

Quantitative Effects of CYP3A Modulators

This table provides quantitative data on the changes in **Glasdegib**'s pharmacokinetic (PK) parameters when co-administered with CYP3A modulators, based on clinical and modeling studies.

Interacting Drug	PK Parameter	Change (Geometric Mean Ratio)	Study Type
Rifampin (Strong Inducer) [3]	AUC _{inf}	70% decrease (Ratio: 29.66%)	Clinical DDI Study
	C _{max}	35% decrease (Ratio: 64.71%)	Clinical DDI Study
Efavirenz (Moderate Inducer) [2]	AUC	55% decrease (Ratio: 0.45)	PBPK Modeling
	C _{max}	25% decrease (Ratio: 0.75)	PBPK Modeling
Ketoconazole (Strong Inhibitor) [3]	AUC _{inf}	↑ ~2.3-fold	Clinical DDI Study (Referenced)

Experimental & Clinical Protocol Insights

For researchers designing studies or troubleshooting data, understanding the foundational evidence is key.

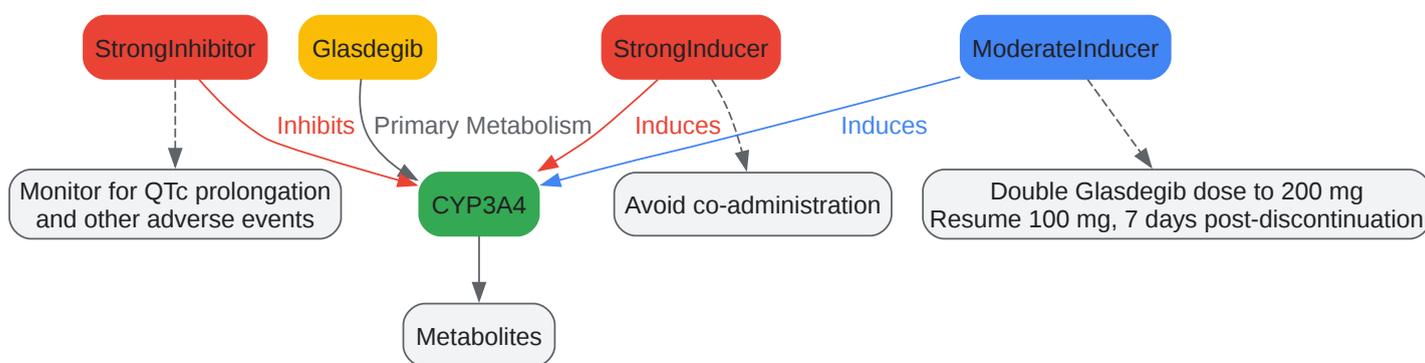
- **Clinical DDI Study with Rifampin:** A pivotal open-label, fixed-sequence study in healthy volunteers established the quantitative impact of a strong inducer. Subjects received a single 100 mg oral dose of **glasdegib** alone, and then again after pre-treatment with 600 mg rifampin once daily for 11 days. PK analysis showed the dramatic reductions in AUC and C_{max}, confirming CYP3A4's major role in **glasdegib** clearance [3].
- **PBPK Modeling for Moderate Inducers:** A physiologically based pharmacokinetic (PBPK) model was developed and verified using clinical data from studies with ketoconazole (inhibitor) and rifampin (inducer). This verified model was then used to simulate the interaction with the moderate inducer efavirenz, **in lieu of a dedicated clinical study**. The model's prediction of a significant exposure drop supported the label recommendation to double the **glasdegib** dose with moderate inducers [2].

Key Mechanisms & Clinical Considerations for a Research Audience

- **Primary Metabolic Pathway:** **Glasdegib** is primarily metabolized in the liver by **CYP3A4**, with minor contributions from CYP2C8 and UGT1A9 [4] [5]. This makes its exposure highly susceptible to modulation by drugs that inhibit or induce these enzymes.
- **QTc Prolongation Risk:** A critical safety concern. The increase in **glasdegib** exposure caused by strong CYP3A4 inhibitors can elevate the risk of QTc interval prolongation [1]. This risk is compounded when **glasdegib** is used with other QTc-prolonging drugs, which should be avoided or used with extreme caution and monitoring [1] [6].
- **Dose Modification for Inducers:** The recommendation to **double the dose to 200 mg daily** with moderate inducers is directly supported by PBPK modeling, which predicted this adjustment would counteract the exposure loss [2]. This is a crucial practical consideration for clinical trial designs involving such comedications.

Metabolic Pathway and Clinical Decision Flow

The following diagram illustrates **Glasdegib**'s metabolic pathway and the clinical decisions triggered by CYP3A4 interactions:



[Click to download full resolution via product page](#)

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. DAURISMO™ (glasdegib) Drug Interactions [[pfizermedical.com](https://www.pfizermedical.com)]
2. Physiologically Based Pharmacokinetic Modeling of the ... [pubmed.ncbi.nlm.nih.gov]
3. Evaluation of the effect of rifampin on the pharmacokinetics ... [pmc.ncbi.nlm.nih.gov]
4. Glasdegib - LiverTox - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]
5. Glasdegib: Uses, Interactions, Mechanism of Action [go.drugbank.com]
6. Glasdegib (oral route) - Side effects & dosage [mayoclinic.org]

To cite this document: Smolecule. [Glasdegib drug-drug interactions with CYP3A inhibitors].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b001731#glasdegib-drug-drug-interactions-with-cyp3a-inhibitors>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com